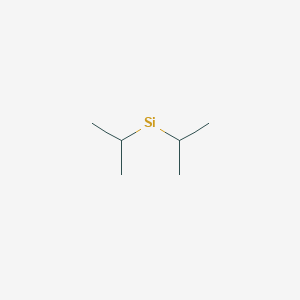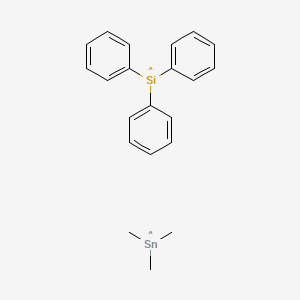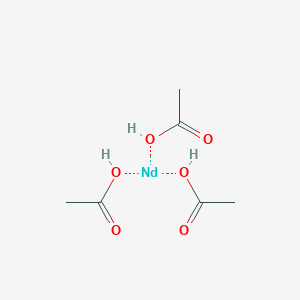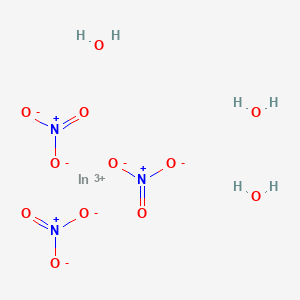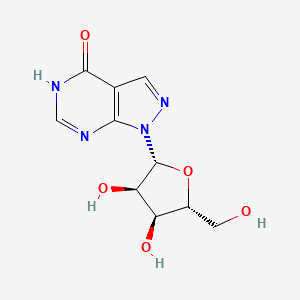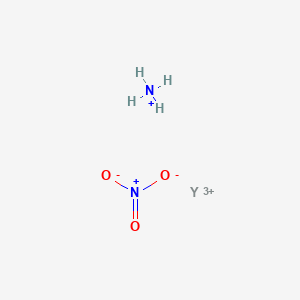
Diammonium yttrium pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium yttrium pentanitrate is a chemical compound with the molecular formula H8N7O15Y and a molecular weight of 435.00727 . It is composed of yttrium, a rare earth element, and nitrate groups, making it an interesting compound for various scientific applications.
Méthodes De Préparation
The synthesis of diammonium yttrium pentanitrate typically involves the reaction of yttrium salts with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diammonium yttrium pentanitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of yttrium oxides or other reduced yttrium species.
Substitution: The nitrate groups can be substituted by other anions in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diammonium yttrium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of yttrium-based materials, such as yttrium oxides and yttrium-containing catalysts.
Biology: Yttrium compounds are explored for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Yttrium isotopes are used in radiotherapy for cancer treatment and in positron emission tomography (PET) imaging.
Industry: Yttrium-based materials are used in the production of high-performance ceramics, superconductors, and lasers
Mécanisme D'action
The mechanism of action of diammonium yttrium pentanitrate involves the release of nitrate ions, which can participate in various biochemical and chemical processes. The yttrium ion can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Diammonium yttrium pentanitrate can be compared with other yttrium compounds, such as yttrium nitrate and yttrium oxide. While yttrium nitrate is primarily used in chemical synthesis and as a precursor for other yttrium compounds, yttrium oxide is widely used in industrial applications due to its high thermal stability and dielectric properties. This compound is unique in its combination of ammonium and nitrate groups, which can influence its reactivity and applications .
Similar compounds include:
- Yttrium nitrate
- Yttrium oxide
- Yttrium chloride
Each of these compounds has distinct properties and applications, making them suitable for different scientific and industrial uses.
Propriétés
Numéro CAS |
15552-06-4 |
|---|---|
Formule moléculaire |
H8N7O15Y |
Poids moléculaire |
435.00727 |
Synonymes |
diammonium yttrium pentanitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



